4-(Trifluoromethoxy)benzoyl bromide

Catalog No.
S6599352
CAS No.
2088942-91-8
M.F
C8H4BrF3O2
M. Wt
269.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Trifluoromethoxy)benzoyl bromide

CAS Number

2088942-91-8

Product Name

4-(Trifluoromethoxy)benzoyl bromide

IUPAC Name

4-(trifluoromethoxy)benzoyl bromide

Molecular Formula

C8H4BrF3O2

Molecular Weight

269.01 g/mol

InChI

InChI=1S/C8H4BrF3O2/c9-7(13)5-1-3-6(4-2-5)14-8(10,11)12/h1-4H

InChI Key

URVHISPNDXGTFO-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)Br)OC(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C(=O)Br)OC(F)(F)F

Organic Synthesis

4-(Trifluoromethoxy)benzoyl bromide (TFMBBr) is a valuable reagent in organic synthesis due to the presence of two reactive functional groups: a carbonyl group (C=O) and a bromide (Br) []. The carbonyl group can participate in various condensation reactions to form new carbon-carbon bonds. The bromide, being a good leaving group, can be readily substituted with other nucleophiles, allowing for further functionalization of the molecule [].

Here are some specific applications of TFMBBr in organic synthesis:

  • Preparation of ketones and amides: TFMBBr can react with various organometallic reagents (e.g., Grignard reagents, alkyllithiums) to form ketones []. It can also condense with amines to form amides [].
  • Synthesis of heterocycles: The reactive nature of TFMBBr makes it suitable for the construction of heterocyclic compounds, which are ring structures containing atoms other than carbon in the ring. This can be achieved through various cyclization reactions [].

Material Science

The trifluoromethoxy group (OCF3) in TFMBBr offers unique properties that can be beneficial in material science applications. The electron-withdrawing nature of this group can influence the electronic properties of materials it is incorporated into []. Here are some potential applications:

  • Organic electronics: TFMBBr can be used as a precursor for the synthesis of organic molecules with desired electronic properties for applications in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs) [].
  • Polymers: The incorporation of TFMBBr-derived moieties into polymers can lead to materials with improved thermal stability, chemical resistance, or specific functionalities [].

4-(Trifluoromethoxy)benzoyl bromide is a chemical compound with the molecular formula C8H6BrF3OC_8H_6BrF_3O and a molecular weight of 255.03 g/mol. It is characterized by a clear, faintly yellow liquid or low melting solid state, with a melting point ranging from 22 to 24 °C and a boiling point of 82 to 84 °C at 10 mm Hg . This compound is notable for its trifluoromethoxy group, which significantly enhances its reactivity and biological activity.

, primarily serving as an intermediate in the synthesis of more complex molecules. It can undergo nucleophilic substitution reactions due to the presence of the bromine atom, which can be replaced by various nucleophiles. Additionally, it has been utilized in Friedel-Crafts acylation reactions, where it acts as an acylating agent .

This compound exhibits significant biological activity, particularly in the field of medicinal chemistry. It has been identified as a precursor for synthesizing compounds with antitubercular properties, including (6S)-2-nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (PA-824), which has shown efficacy against Mycobacterium tuberculosis . Furthermore, derivatives of this compound have been explored for their anti-allergic activities.

The synthesis of 4-(trifluoromethoxy)benzoyl bromide can be achieved through several methods:

  • Direct Bromination: The compound can be synthesized by brominating 4-(trifluoromethoxy)toluene using bromine in the presence of a suitable solvent.
  • Friedel-Crafts Acylation: This method involves reacting 4-trifluoromethoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
  • Nucleophilic Substitution: Starting from 4-(trifluoromethoxy)benzyl alcohol, bromination can be carried out using phosphorus tribromide or thionyl bromide to yield the desired bromide .

4-(Trifluoromethoxy)benzoyl bromide is primarily used as a synthetic intermediate in organic chemistry. Its applications include:

  • Synthesis of Antitubercular Agents: As mentioned earlier, it plays a crucial role in synthesizing compounds effective against tuberculosis.
  • Production of Anti-allergic Compounds: It is also involved in the synthesis of tetrahydronaphthalenols that exhibit anti-allergic properties.
  • Research and Development: The compound is utilized in various research settings to develop new pharmaceuticals and study reaction mechanisms .

Studies on the interactions of 4-(trifluoromethoxy)benzoyl bromide with biological systems have revealed its potential as a therapeutic agent. Interaction studies often focus on its reactivity with biological nucleophiles and its ability to form stable complexes with target proteins. These interactions are critical for understanding its mechanism of action and optimizing its efficacy as a drug candidate .

Several compounds share structural similarities with 4-(trifluoromethoxy)benzoyl bromide, particularly those containing trifluoromethyl or trifluoromethoxy groups. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
4-(Trifluoromethyl)benzyl bromideC8H6BrF3C_8H_6BrF_3Lacks the methoxy group; used for different antiviral applications .
4-(Fluorobenzyl) bromideC7H6BrFC_7H_6BrFContains only one fluorine; less reactive than trifluorinated compounds .
4-(Trichloromethoxy)benzyl bromideC8H6BrCl3C_8H_6BrCl_3Chlorine atoms replace fluorine; alters reactivity and biological profile .

The presence of the trifluoromethoxy group in 4-(trifluoromethoxy)benzoyl bromide enhances its lipophilicity and biological activity compared to similar compounds, making it particularly valuable in medicinal chemistry.

XLogP3

3.7

Hydrogen Bond Acceptor Count

5

Exact Mass

267.93468 g/mol

Monoisotopic Mass

267.93468 g/mol

Heavy Atom Count

14

Dates

Modify: 2023-11-23

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